N-(Pent-4-YN-1-YL)oxetan-3-amine

Description

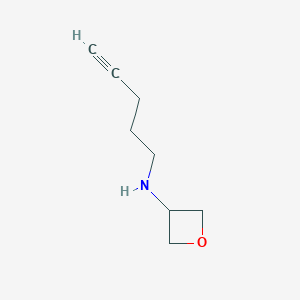

N-(Pent-4-YN-1-YL)oxetan-3-amine is a small organic compound featuring a four-membered oxetane ring with an amine group at the 3-position and a pent-4-yn-1-yl substituent. The pent-4-yn-1-yl group introduces a terminal alkyne, which may facilitate click chemistry applications or serve as a synthetic handle for further functionalization.

For instance, demonstrates oxetan-3-amine reacting with carbonyl groups under basic conditions, suggesting similar strategies could yield the target compound .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

N-pent-4-ynyloxetan-3-amine |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-5-9-8-6-10-7-8/h1,8-9H,3-7H2 |

InChI Key |

VIUPKJUZBLPZLT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCNC1COC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pent-4-YN-1-YL)oxetan-3-amine typically involves the reaction of 4-pentyn-1-amine with an oxetane derivative. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-pentyn-1-amine is reacted with an oxetane derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Click Chemistry via Alkyne-Azide Cycloaddition

The terminal alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and pharmaceutical applications.

| Reaction Type | Conditions | Catalyst/Reagents | Products |

|---|---|---|---|

| Huisgen Cycloaddition | Room temperature, inert atmosphere | Cu(I) (e.g., CuSO₄/sodium ascorbate), organic solvent (DMSO) | 1,4-Disubstituted triazoles |

Mechanism :

-

Step 1: Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate.

-

Step 2: Azide reacts with the activated alkyne, forming a six-membered transition state.

-

Step 3: Triazole ring formation releases Cu(I).

Nucleophilic Reactions at the Amine Group

The primary amine participates in nucleophilic substitutions and condensations:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (THF/DMF) to form secondary amines.

| Example Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| N-Alkylation with CH₃I | Methyl iodide, K₂CO₃ | 60°C, 12 h, DMF | 78% |

Acylation

Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes acid- or base-catalyzed ring-opening:

| Reagent | Conditions | Product |

|---|---|---|

| HCl (concentrated) | 0°C, 2 h, CH₂Cl₂ | 3-Amino-1-chloropentane derivative |

| NaOMe/MeOH | Reflux, 6 h | Methoxy-substituted amine |

Mechanism :

-

Acidic: Protonation of the oxetane oxygen increases ring strain, leading to nucleophilic attack (e.g., Cl⁻) .

-

Basic: Methoxide ion attacks the less substituted carbon, breaking the ring .

Reduction of the Alkyne Group

The terminal alkyne can be selectively reduced to an alkene or

Scientific Research Applications

N-(Pent-4-YN-1-YL)oxetan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Pent-4-YN-1-YL)oxetan-3-amine involves its interaction with molecular targets through its reactive functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it valuable in bioconjugation and labeling studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(Pent-4-YN-1-YL)oxetan-3-amine with structurally related compounds:

Key Observations:

- Ring Strain: Oxetane derivatives exhibit greater ring strain than tetrahydrofuran (oxolan) or piperidine analogs, influencing conformational rigidity and binding affinity in drug-receptor interactions .

- Functional Groups: The terminal alkyne in the target compound contrasts with aromatic (e.g., 2-chlorobenzyl) or saturated alkyl substituents, offering distinct reactivity profiles (e.g., alkyne-azide cycloaddition vs. π-π stacking) .

Pharmacological and Industrial Relevance

- Drug Design: Oxetanes are increasingly used to replace carbonyl groups or larger rings in drug candidates to improve metabolic stability and reduce off-target effects. For example, oxetan-3-amine derivatives are intermediates in kinase inhibitors and G protein-coupled receptor modulators .

- Comparison with Piperidine Derivatives: Piperidine-based amines (e.g., ) offer greater conformational flexibility but may suffer from faster metabolic degradation due to reduced ring strain .

Biological Activity

N-(Pent-4-YN-1-YL)oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a unique oxetane ring structure that may influence its biological properties. The compound can be synthesized through various methodologies, including the use of alkynes in reactions catalyzed by gold(I) complexes, which have been shown to facilitate the formation of C–O bonds effectively . This method is particularly relevant for creating heterocycles, such as oxetanes, from alkynes.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of Bruton's Tyrosine Kinase (Btk), a crucial enzyme in B-cell signaling pathways. This inhibition can lead to therapeutic effects in conditions like autoimmune diseases and certain cancers .

Case Studies and Research Findings

- Inhibition of Bruton's Tyrosine Kinase :

- Anticancer Properties :

- Neuroprotective Effects :

Data Tables

Q & A

Q. What are the common synthetic routes for N-(Pent-4-yn-1-yl)oxetan-3-amine, and what reaction conditions are typically employed?

The synthesis often involves nucleophilic substitution or coupling reactions. For example, oxetan-3-amine derivatives can react with propargyl halides (e.g., pent-4-yn-1-yl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyne moiety . Alternatively, reductive amination between oxetan-3-amine and pent-4-ynal, using catalysts like NaBH₃CN, is another viable route. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield and purity .

Q. How is the structural characterization of this compound validated experimentally?

Key techniques include:

- ¹H/¹³C NMR : Signals for the oxetane ring (e.g., δ ~4.3–4.6 ppm for oxetane protons) and alkyne protons (δ ~1.8–2.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₃NO: [M+H]⁺ = 140.1075) .

- IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm⁻¹) and NH (~3300 cm⁻¹) .

Q. What are the typical reactivity patterns of the oxetane and alkyne groups in this compound?

The strained oxetane ring undergoes ring-opening reactions under acidic or nucleophilic conditions (e.g., with HCl to form chlorinated intermediates) . The terminal alkyne participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or Sonogashira couplings to install aryl/heteroaryl groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound, particularly in scaling up?

- Catalysts : Palladium or copper catalysts enhance coupling efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while flow reactors reduce side reactions in scaled syntheses .

- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in stereochemistry or connectivity .

- 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations, especially for overlapping signals .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What strategies mitigate instability of the oxetane ring during functionalization?

Q. How does the electronic nature of the alkyne influence downstream applications in medicinal chemistry?

The electron-deficient terminal alkyne enhances reactivity in bioorthogonal labeling (e.g., with azide-tagged biomolecules). Computational studies (e.g., molecular docking) can predict binding affinities when the alkyne is conjugated to pharmacophores .

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed NMR shifts for this compound?

- Solvent Effects : Simulate solvent-dependent NMR shifts (e.g., DMSO vs. CDCl₃) using software like ACD/Labs .

- Dynamic Effects : Consider conformational flexibility of the oxetane ring, which may cause signal splitting at higher temperatures .

- Impurity Profiling : LC-MS or GC-MS identifies byproducts (e.g., oxidation of the alkyne to a ketone) that skew spectral data .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 4.32 (t, J=9.8 Hz, oxetane H) | |

| ¹³C NMR | δ 84.5 (oxetane C), 70.2 (C≡C) | |

| HRMS (ESI+) | [M+H]⁺ = 140.1075 (C₈H₁₃NO) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuI (5 mol%) | +25% efficiency |

| Solvent | DMF/THF (3:1) | Reduces byproducts |

| Temperature | 0°C (slow warming to RT) | Prevents decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.